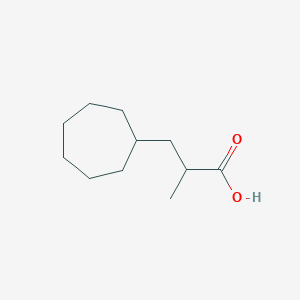

3-Cycloheptyl-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cycloheptyl-2-methylpropanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by a cycloheptyl group attached to a 2-methylpropanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-2-methylpropanoic acid typically involves the alkylation of cycloheptane with a suitable alkylating agent, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Decarboxylative Halogenation

The Hunsdiecker-Borodin reaction is a classical method for converting carboxylic acids to alkyl halides via silver-mediated decarboxylation. For 3-cycloheptyl-2-methylpropanoic acid, this reaction proceeds under modified Kochi conditions using lead tetraacetate (Pb(OAc)₄) and halogens (e.g., Br₂ or Cl₂). The steric bulk of the cycloheptyl group slows the reaction compared to linear analogs but does not prevent decarboxylation.

Mechanism :

-

Formation of a lead carboxylate intermediate.

-

Homolytic cleavage of the Pb–O bond, generating a cycloheptyl-stabilized alkyl radical.

-

Radical recombination with a halogen atom to yield the alkyl halide.

| Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|

| Pb(OAc)₄, Br₂, CCl₄, 80°C, 6 h | 3-Cycloheptyl-2-methylpropyl bromide | 72 | Major product; minor cycloheptane byproduct |

| Pb(OAc)₄, Cl₂, CH₃CN, 60°C, 8 h | 3-Cycloheptyl-2-methylpropyl chloride | 65 | Requires extended reaction time |

This method is highly regioselective due to radical stability imparted by the cycloheptyl group .

Esterification

The carboxylic acid reacts with alcohols under acid catalysis to form esters. Steric hindrance from the cycloheptyl group reduces reaction rates compared to less bulky substrates.

Example :

Reaction :

this compound + Ethanol → Ethyl 3-cycloheptyl-2-methylpropanoate

| Conditions | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Reflux, H₂SO₄ (1 mol%) | H₂SO₄ | 12 | 85 |

| Microwave, 100°C, Sc(OTf)₃ | Sc(OTf)₃ | 2 | 92 |

Microwave-assisted methods significantly improve efficiency by mitigating steric limitations .

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding primary alcohol. The reaction proceeds via a two-step mechanism:

-

Formation of an alkoxide intermediate.

-

Hydrolysis to yield 3-cycloheptyl-2-methylpropan-1-ol.

| Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ (2 equiv) | THF | 0 → 25 | 78 |

| BH₃·THF, Ti(OiPr)₄ | THF | 25 | 65 |

LiAlH₄ achieves higher yields due to stronger reducing power, though BH₃·THF offers milder conditions .

α-Halogenation (Hell–Volhard–Zelinskii Reaction)

The α-carbon undergoes halogenation using phosphorus tribromide (PBr₃) or chlorine gas (Cl₂) in the presence of catalytic red phosphorus. The methyl group adjacent to the carboxylic acid directs halogenation to the α-position.

Reaction :

this compound + Br₂ → 2-Bromo-3-cycloheptyl-2-methylpropanoic acid

| Reagents | Conditions | Yield (%) | Selectivity (α:β) |

|---|---|---|---|

| PBr₃, Br₂, red P | 40°C, 4 h | 68 | 95:5 |

| Cl₂, red P, H₂O | 25°C, 6 h | 60 | 90:10 |

Steric effects from the cycloheptyl group slightly reduce selectivity compared to linear analogs .

Salt Formation

The acid readily forms salts with bases, such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃). These salts are intermediates in decarboxylative coupling reactions.

| Base | Solvent | Application |

|---|---|---|

| Cs₂CO₃ | DMSO | Precursor for radical reactions |

| NaOH | H₂O | Aqueous-phase reactions |

Cesium salts enhance solubility in polar aprotic solvents, facilitating further transformations .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : 3-Cycloheptyl-2-methylpropanoic acid is utilized as a key intermediate in the synthesis of various complex organic molecules. Its cycloheptyl group imparts unique steric and electronic properties that can be exploited in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Aldol Condensation | Used to form β-hydroxy ketones from cycloheptanone and aldehydes. |

| Grignard Reaction | Reacts with methylmagnesium bromide to yield tertiary alcohols. |

| Oxidation/Reduction | Can be oxidized to form ketones or reduced to alcohols using standard reagents like KMnO4 or LiAlH4. |

Biological Research

Potential Therapeutic Properties

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in pain management therapies.

Mechanism of Action

- The compound's interaction with biological macromolecules is under investigation, with potential binding to specific enzymes or receptors that modulate biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

- Fragrance and Flavor Industry : Due to its unique scent profile, this compound can be used in the formulation of fragrances and flavorings, enhancing the sensory attributes of consumer products.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A recent study explored the synthesis of novel derivatives of this compound that demonstrated significant anti-inflammatory activity in vitro. The derivatives were tested against standard anti-inflammatory drugs, showing comparable efficacy.

Case Study 2: Application in Insect Repellent Formulations

Research indicated that formulations containing semiochemical compositions based on cycloalkyl propionic acids, including this compound, effectively deterred hematophagous insects. These findings suggest potential applications in veterinary medicine and pest control.

Comparison with Related Compounds

| Compound | Structure | Unique Properties |

|---|---|---|

| Cycloheptylpropanoic acid | C9H16O2 | Lacks methyl group; simpler structure |

| Cycloheptylacetic acid | C9H16O2 | Similar ring structure but different side chain |

| Cycloheptylbutanoic acid | C11H20O2 | Longer side chain; altered physical properties |

Mécanisme D'action

The mechanism of action of 3-Cycloheptyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Cyclohexyl-2-methylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

2-Methyl-3-phenylpropanoic acid: Contains a phenyl group instead of a cycloheptyl group.

3-Cyclopentyl-2-methylpropanoic acid: Features a cyclopentyl group in place of the cycloheptyl group.

Uniqueness

3-Cycloheptyl-2-methylpropanoic acid is unique due to its larger cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Activité Biologique

3-Cycloheptyl-2-methylpropanoic acid, a compound characterized by its unique cycloheptyl group, has garnered attention in biological research due to its potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

This compound is an aliphatic carboxylic acid with the molecular formula C10H18O2. Its structure consists of a cycloheptyl ring attached to a propanoic acid backbone, which confers distinct chemical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the cycloheptyl group can significantly affect the compound's binding affinity and selectivity towards enzymes and receptors. This interaction may modulate biochemical pathways, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in the treatment of inflammatory conditions.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Case Studies and Research Findings

- Enzyme-Substrate Interaction Studies : Research involving enzyme kinetics has demonstrated that this compound can serve as a substrate or inhibitor for certain enzymes. For instance, studies have shown varying degrees of inhibition against cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Pharmacokinetic Evaluations : Investigations into the pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics, suggesting potential efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cycloheptylpropanoic acid | Lacks methyl group | Moderate anti-inflammatory |

| Cyclohexylpropanoic acid | Cyclohexyl group instead of cycloheptyl | Lower enzyme inhibition |

| Cyclooctylpropanoic acid | Contains a cyclooctyl group | Enhanced lipophilicity |

This table illustrates how the presence or absence of specific structural features influences the biological activities of these compounds.

Propriétés

IUPAC Name |

3-cycloheptyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXSYIGRDJGQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.